methyl 2-{[(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate
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Overview
Description
Methyl 2-{[(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate is a useful research compound. Its molecular formula is C25H23N3O5S and its molecular weight is 477.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Systems
- Synthesis of Fused Pyrimidinones : Methyl 2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate has been used as a reagent for the preparation of various heterocyclic systems, including pyrido[1,2-a]pyrimidin-4-ones, pyrimido[1,2-b]pyridazin-4-ones, and thiazolo[3,2-a]pyrimidin-5-ones. These compounds were synthesized with high yields, demonstrating the versatility of this reagent in constructing complex heterocyclic frameworks (R. Toplak, J. Svete, S. Grdadolnik, B. Stanovnik, 1999).
Herbicidal Activity
- Herbicidal Ingredient ZJ0273 : A related compound, propyl 4-(2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino)benzoate (ZJ0273), is a broad-spectrum herbicidal ingredient used for weed control. Its synthesis and application highlight the agricultural importance of such chemicals in enhancing crop protection and yield (Zheng-Min Yang, Q. Ye, Long Lu, 2008).
Aldose Reductase Inhibitors
- Evaluation as Aldose Reductase Inhibitors : Some derivatives of thieno[2,3-d]pyrimidin, with structural similarities, have been evaluated for their potential as aldose reductase inhibitors. This research could contribute to the development of new treatments for diabetic complications by inhibiting the enzyme implicated in the pathogenesis of diabetic complications (K. Ogawva et al., 1993).
Synthesis of Heterocyclic Compounds
- Versatile Reagents for Heterocyclic Compounds : Methyl (Z)-2-acetylamino-3-dimethylaminopropenoate has been shown to be a versatile reagent in synthesizing various heterocyclic systems. Its ability to react with N-nucleophiles to form fused pyrimidinones or with C-nucleophiles to yield substituted pyranones demonstrates the compound's utility in constructing diverse heterocyclic architectures (L. Z. Kralj et al., 1997).
Mechanism of Action
Target of Action
For instance, thieno[2,3-d]pyrimidinones are known to have various biological activities, including kinase inhibition .
Mode of Action
Without specific information, it’s hard to determine the exact mode of action. Compounds with similar structures often act by binding to their target and modulating its activity, which can lead to changes in cellular processes .
Biochemical Pathways
If it acts as a kinase inhibitor (like other thieno[2,3-d]pyrimidinones), it could affect signal transduction pathways .
Result of Action
If it acts as a kinase inhibitor, it could potentially affect cell proliferation, differentiation, and survival .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 2-{[(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate' involves the reaction of 2-aminobenzoic acid with benzyl bromide, followed by the reaction of the resulting benzyl 2-aminobenzoate with 2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid. The resulting compound is then acetylated and methylated to yield the final product.", "Starting Materials": [ "2-aminobenzoic acid", "benzyl bromide", "2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid", "acetic anhydride", "methyl iodide" ], "Reaction": [ "Step 1: Reaction of 2-aminobenzoic acid with benzyl bromide in the presence of a base such as potassium carbonate or sodium hydroxide to yield benzyl 2-aminobenzoate.", "Step 2: Reaction of benzyl 2-aminobenzoate with 2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the desired compound.", "Step 3: Acetylation of the resulting compound with acetic anhydride in the presence of a base such as pyridine to yield the acetylated compound.", "Step 4: Methylation of the acetylated compound with methyl iodide in the presence of a base such as potassium carbonate or sodium hydroxide to yield the final product, methyl 2-{[(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate." ] } | |
CAS No. |
687583-79-5 |
Molecular Formula |
C25H23N3O5S |
Molecular Weight |
477.54 |
IUPAC Name |
methyl 2-[[2-(3-benzyl-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C25H23N3O5S/c1-15-16(2)34-23-21(15)22(30)27(13-17-9-5-4-6-10-17)25(32)28(23)14-20(29)26-19-12-8-7-11-18(19)24(31)33-3/h4-12H,13-14H2,1-3H3,(H,26,29) |
InChI Key |
ARJKRPJGAGGUSD-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)NC3=CC=CC=C3C(=O)OC)CC4=CC=CC=C4)C |
solubility |
not available |
Origin of Product |
United States |
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